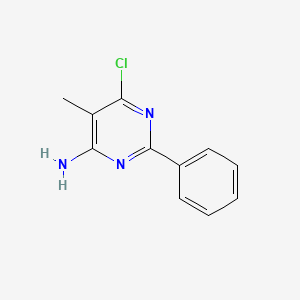

6-Chloro-5-methyl-2-phenylpyrimidin-4-amine

Description

Properties

Molecular Formula |

C11H10ClN3 |

|---|---|

Molecular Weight |

219.67 g/mol |

IUPAC Name |

6-chloro-5-methyl-2-phenylpyrimidin-4-amine |

InChI |

InChI=1S/C11H10ClN3/c1-7-9(12)14-11(15-10(7)13)8-5-3-2-4-6-8/h2-6H,1H3,(H2,13,14,15) |

InChI Key |

LOSMKCZCDQHAIX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(N=C1Cl)C2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 2,4-Dichloro-5-methylpyrimidine is a common key intermediate for introducing the 6-chloro and 5-methyl substituents.

- Phenylboronic acid or phenylamine derivatives are employed to introduce the 2-phenyl group via cross-coupling or nucleophilic substitution.

- Amination at the 4-position is typically achieved by reaction with ammonia or primary amines.

Stepwise Synthetic Route

A representative synthetic route reported involves the following steps:

Alternative Amination Methods

- Amination can also be performed via Buchwald-Hartwig amination using palladium catalysts and suitable ligands, enabling introduction of the amino group under milder conditions with good selectivity.

- Microwave-assisted protocols have been shown to reduce reaction times and improve yields in pyrimidine amination steps.

Reaction Conditions and Optimization

Catalysts and Solvents

- Palladium catalysts such as Pd(PPh3)4 or Pd2(dba)3 with phosphine ligands (e.g., Xantphos, DavePhos) are effective for cross-coupling steps.

- Solvents like DMF, dioxane, or acetonitrile are commonly used.

- Bases include cesium carbonate, sodium carbonate, or triethylamine depending on the step.

Temperature and Time

- Cross-coupling reactions typically require heating at 100–150 °C, sometimes under microwave irradiation for 10–30 minutes to several hours.

- Amination reactions may require prolonged heating (up to 18–24 hours) at 80–100 °C.

Yields and Purification

- Yields for key steps range from moderate (40%) to good (up to 80%) depending on substrate and conditions.

- Purification is generally achieved by silica gel chromatography using mixtures of hexanes and ethyl acetate or methanol in dichloromethane.

Data Table Summarizing Key Synthetic Parameters

| Step | Reaction Type | Catalyst/ Reagents | Solvent | Temp (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Cyclization | Amidines + β-dicarbonyl | Various | Reflux | Several hrs | N/A | Commercial intermediate |

| 2 | Amination (SNAr) | NH3 or amine, Et3N | DMF | 80–100 | 18–24 hrs | 60–80 | Substitution at C-4 |

| 3 | Suzuki Coupling | Pd(PPh3)4, Phenylboronic acid | Acetonitrile | 150 | 10–30 min | 40–75 | Microwave-assisted preferred |

| 4 | Purification | Silica gel chromatography | Hexanes/EtOAc | Ambient | N/A | N/A | Ensures high purity |

Research Findings and Structure-Activity Relationship (SAR) Insights

- The 5-methyl substitution on the pyrimidine ring enhances potency and reduces molecular weight, improving drug-like properties.

- The 6-chloro substituent is critical for biological activity and serves as a reactive site for further functionalization.

- The 2-phenyl group contributes to binding affinity in target enzymes or receptors, as demonstrated in kinase inhibition studies.

- Modifications at the amino group (position 4) can tune solubility and metabolic stability.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 6 undergoes nucleophilic substitution under basic conditions. Key reactions include:

Amine Substitution

-

Reagents : Primary/secondary amines (e.g., methylamine, ethylamine)

-

Conditions : K₂CO₃/DMF, 80–100°C, 6–12 hours

-

Products : 6-Amino derivatives with retained pyrimidine core.

Thiol Substitution

-

Reagents : Thiophenol or alkyl thiols

-

Conditions : EtOH/NaOH, reflux (78°C), 4–8 hours

-

Products : 6-Sulfanylpyrimidines, useful in pharmacophore development.

Table 1: Substitution Reaction Parameters

| Substrate | Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| 6-Chloro-5-methyl-... | Methylamine | K₂CO₃/DMF, 80°C, 8h | 6-Methylamino-5-methyl-... | 72 | |

| 6-Chloro-5-methyl-... | Thiophenol | EtOH/NaOH, 78°C, 6h | 6-Phenylsulfanyl-5-methyl-... | 65 |

Oxidation and Reduction

Oxidation

-

Reagents : H₂O₂ or m-CPBA

-

Conditions : CH₂Cl₂, 0–25°C, 2–4 hours

-

Products : N-Oxide derivatives, enhancing polarity for solubility studies .

Reduction

-

Reagents : NaBH₄ or LiAlH₄

-

Conditions : THF, reflux, 3–6 hours

-

Products : Partially saturated pyrimidines (e.g., tetrahydropyrimidines) .

Table 2: Redox Reaction Outcomes

| Reaction Type | Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Oxidation | H₂O₂ | CH₂Cl₂, 25°C, 3h | N-Oxide derivative | 58 | |

| Reduction | LiAlH₄ | THF, reflux, 4h | 5-Methyltetrahydropyrimidine | 41 |

Coupling Reactions

The compound participates in cross-coupling reactions (e.g., Suzuki-Miyaura) via its phenyl group:

-

Reagents : Aryl boronic acids, Pd(PPh₃)₄

-

Conditions : DME/H₂O, 90°C, 12–24 hours

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient pyrimidine ring facilitates NAS at position 4:

-

Reagents : Alkoxides (e.g., NaOMe)

-

Conditions : DMF, 60°C, 6 hours

-

Products : 4-Alkoxy derivatives, critical for agrochemical intermediates .

Biological Activity Correlation

Structural modifications via these reactions enhance bioactivity:

Scientific Research Applications

There appears to be a misunderstanding in the query, as it requests information on "6-Chloro-5-methyl -2-phenylpyrimidin-4-amine," while the provided search results primarily discuss "6-Chloro-N-methyl -2-phenylpyrimidin-4-amine." Because of this discrepancy, the following response will focus on the compound that is actually discussed in the search results, "6-Chloro-N-methyl-2-phenylpyrimidin-4-amine," to provide the most accurate and relevant information possible.

Scientific Research Applications

6-Chloro-N-methyl-2-phenylpyrimidin-4-amine is a compound of interest in medicinal chemistry due to its various biological activities, especially in oncology and infectious diseases. The compound's mechanism of action involves interaction with molecular targets, binding to enzymes or receptors, and altering their activity, leading to various biological effects. The specific pathways and targets depend on the application and biological system being studied. The presence of both chlorine and N-methyl groups makes it unique, influencing its chemical reactivity and biological activity and enhancing its ability to interact with specific molecular targets.

Antimicrobial Activity: The compound has demonstrated effective inhibition against several bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 16 µg/mL to 32 µg/mL.

Comparison with Similar Compounds: A comparative analysis with structurally similar compounds highlights the unique properties of 6-chloro-N-methyl-2-phenylpyrimidin-4-amine:

| Compound | Structure Variation | Notable Activity |

|---|---|---|

| 2-Phenylpyrimidine | Lacks chlorine and N-methyl groups | Lower cytotoxicity |

| 6-Chloro-2-phenylpyrimidine | Lacks N-methyl group | Reduced enzyme inhibition |

| N-Methyl-2-phenylpyrimidine | Lacks chlorine atom | Different binding affinity |

Chemical Reactions: 6-chloro-N-methyl-2-phenylpyrimidin-4-amine can undergo substitution, oxidation, reduction, and coupling reactions.

- Substitution Reactions: The chlorine atom can be substituted with nucleophiles like amines or thiols, often using a base like sodium hydroxide or potassium carbonate.

- Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.

- Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Case Studies

- Study on Gastric Adenocarcinoma: A study showed that 6-chloro-N-methyl-2-phenylpyrimidin-4-amine significantly reduced cell viability in gastric adenocarcinoma cells compared to controls.

- Antimicrobial Evaluation: Another study investigated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria, revealing promising results for therapeutic applications.

- ** impacts of pyrimidine derivatives:** pyrimidines possessing a 4-benzylsulphanyl group exhibit stronger toxicity than their 4-amino analogues and 5-hydroxymethylpyrimidine with a tetrasulphide bridge at the 4-position has considerable antibacterial and antifungal properties .

Mechanism of Action

The mechanism of action of 6-Chloro-5-methyl-2-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Pyrimidine Derivatives

*Calculated based on molecular formula.

Crystallographic and Intermolecular Interactions

- 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-phenylpyrimidin-2-amine (): Forms intramolecular C–H⋯N bonds and intermolecular π-π interactions (centroid distances: 3.721–3.825 Å), enhancing thermal stability .

- 4,6-Dichloro-5-methoxypyrimidine (): Utilizes Cl⋯N halogen bonds (3.094–3.100 Å) for 3D framework assembly, relevant to solid-state reactivity .

Biological Activity

6-Chloro-5-methyl-2-phenylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's structural features suggest it may interact with various biological targets, leading to a range of pharmacological effects.

The molecular formula of 6-Chloro-5-methyl-2-phenylpyrimidin-4-amine is with a molecular weight of approximately 233.67 g/mol. The compound is characterized by the presence of a chloro group and a phenyl moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H10ClN3 |

| Molecular Weight | 233.67 g/mol |

| IUPAC Name | 6-Chloro-5-methyl-2-phenylpyrimidin-4-amine |

| InChI Key | XXXXXX |

The mechanism by which 6-Chloro-5-methyl-2-phenylpyrimidin-4-amine exerts its biological effects is not fully elucidated. However, it is believed to interact with specific enzymes and receptors, potentially influencing pathways related to cell proliferation, apoptosis, and inflammation. Studies suggest that similar pyrimidine derivatives can inhibit specific kinases or modulate receptor activity, leading to therapeutic effects against cancer and infectious diseases .

Antitumor Activity

Research indicates that derivatives of pyrimidine, including 6-Chloro-5-methyl-2-phenylpyrimidin-4-amine, exhibit significant antitumor properties. In vitro studies have shown cytotoxic effects against various cancer cell lines, including gastric adenocarcinoma and breast cancer cells .

Case Study:

In a study evaluating the cytotoxicity of pyrimidine derivatives, 6-Chloro-5-methyl-2-phenylpyrimidin-4-amine demonstrated an IC50 value of approximately 53.02 µM against AGS gastric cancer cells, indicating moderate potency compared to standard chemotherapeutics .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar pyrimidine derivatives have shown effectiveness against both bacterial and fungal strains, suggesting that 6-Chloro-5-methyl-2-phenylpyrimidin-4-amine may possess similar characteristics .

Table: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

Structure–Activity Relationship (SAR)

The biological activity of pyrimidine derivatives often correlates with their structural features. Modifications at the 2-position (such as the introduction of phenyl or chloro groups) have been linked to enhanced potency against specific biological targets .

Key Findings:

- Chloro Substitution: The presence of a chloro group at position 6 appears to enhance the compound's interaction with target enzymes.

- Phenyl Group Influence: The phenyl group at position 2 contributes to increased lipophilicity, improving membrane permeability and bioavailability.

Research Findings

Recent studies have expanded on the potential applications of this compound in drug development. For instance, modifications to the basic structure have led to new derivatives that show improved efficacy against resistant strains of pathogens and enhanced anticancer activity .

Q & A

Q. What synthetic strategies are effective for preparing 6-Chloro-5-methyl-2-phenylpyrimidin-4-amine and its derivatives?

A common method involves chlorination of precursor pyrimidine derivatives using phosphoryl chloride (POCl₃) under reflux conditions. For example, demonstrates the conversion of a pyridinecarbonitrile derivative to a chloro-substituted intermediate via POCl₃, achieving yields >80% . Derivatives can be further functionalized through nucleophilic substitution (e.g., with ammonium acetate to introduce amino groups) .

Q. What analytical techniques are critical for characterizing this compound?

- X-ray crystallography : Used to resolve molecular geometry and confirm substituent positions. For example, reports a mean C–C bond length of 0.003 Å and an R-factor of 0.034 for a related chloro-fluoro-methylpyrimidin-amine .

- NMR spectroscopy : Essential for confirming substitution patterns and monitoring reaction progress.

- Mass spectrometry : Validates molecular weight and purity.

Q. What safety protocols are recommended for handling 6-Chloro-5-methyl-2-phenylpyrimidin-4-amine?

While specific toxicity data for this compound is limited, and emphasize general precautions:

- Use PPE (gloves, goggles) to avoid inhalation or skin contact.

- Store waste separately and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How can crystallographic disorder in pyrimidin-amine derivatives be resolved during X-ray refinement?

highlights challenges in resolving disorder (e.g., in ethoxy or fluorophenyl substituents). Using SHELXL for refinement, parameters such as data-to-parameter ratios (>29:1) and restrained bond distances improve model accuracy. Thermal ellipsoid analysis and partial occupancy assignment may be required .

Q. How do hydrogen-bonding networks influence the crystal engineering of pyrimidin-amine derivatives?

Graph set analysis ( ) reveals that N–H···N and N–H···Cl interactions dominate packing. For instance, reports intermolecular H-bonding between the amine group and chlorine, forming R₂²(8) motifs that stabilize layered structures .

Q. How can discrepancies in reported crystallographic data (e.g., bond lengths, angles) across studies be reconciled?

Cross-validate data using high-resolution structures (e.g., vs. 18). Differences may arise from temperature (85 K vs. 293 K) or disorder. Statistical tools like R-factor comparison (e.g., 0.034 vs. 0.053) and SHELX refinement logs help identify systematic errors .

Q. What strategies optimize chloro-to-amino substitution in pyrimidin-4-amine synthesis?

suggests using excess ammonium acetate in ethanol under reflux, achieving >85% yield. Kinetic studies (e.g., monitoring via TLC) and pH control (neutral to slightly basic) minimize side reactions like hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.